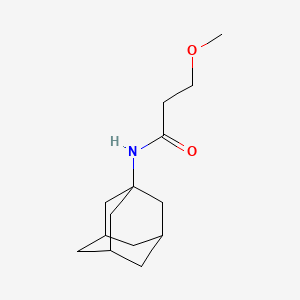
N-1-adamantyl-3-methoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-3-methoxypropanamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in multiple cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. In
Scientific Research Applications
N-1-adamantyl-3-methoxypropanamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and diabetes research. In neuroscience, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. In cancer research, N-1-adamantyl-3-methoxypropanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes.
Mechanism of Action
The mechanism of action of N-1-adamantyl-3-methoxypropanamide involves the inhibition of N-1-adamantyl-3-methoxypropanamide, an enzyme that is involved in multiple cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. By inhibiting N-1-adamantyl-3-methoxypropanamide, N-1-adamantyl-3-methoxypropanamide can modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. This modulation can lead to various biological effects, including improved cognitive function, reduced neuroinflammation, and inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-1-adamantyl-3-methoxypropanamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. These effects include improved cognitive function, reduced neuroinflammation, inhibition of cancer cell growth, improved insulin sensitivity, and reduced blood glucose levels. Additionally, N-1-adamantyl-3-methoxypropanamide has been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-1-adamantyl-3-methoxypropanamide for lab experiments is its potent inhibition of N-1-adamantyl-3-methoxypropanamide, which makes it a useful tool for studying the role of N-1-adamantyl-3-methoxypropanamide in various cellular processes. Additionally, this compound has been shown to have various biological effects, making it a useful tool for studying the mechanisms of various diseases. However, there are also limitations to using N-1-adamantyl-3-methoxypropanamide in lab experiments. For example, this compound has low solubility in water, which can make it difficult to work with in certain assays. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are many future directions for research on N-1-adamantyl-3-methoxypropanamide. One possible direction is to study the potential applications of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Another possible direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans, which could lead to the development of new therapies for various diseases. Additionally, future research could focus on improving the solubility and specificity of this compound, which could make it a more useful tool for studying N-1-adamantyl-3-methoxypropanamide and other cellular processes.
Synthesis Methods
The synthesis method of N-1-adamantyl-3-methoxypropanamide involves the reaction of 1-adamantylamine with 3-methoxypropanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-1-adamantyl-3-methoxypropanamide, which can be purified by column chromatography. The yield of this synthesis method is typically around 50%.
properties
IUPAC Name |
N-(1-adamantyl)-3-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-17-3-2-13(16)15-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLVCPIRKMABFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1-adamantyl-3-methoxypropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 4-chlorobenzoate](/img/structure/B5293905.png)
![N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5293914.png)
![{2,6-dichloro-4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5293924.png)
![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293932.png)
![2-(3-chlorophenoxy)-N-{(1S*,2R*)-2-[(1-ethyl-4-piperidinyl)amino]cyclobutyl}acetamide](/img/structure/B5293937.png)
![1-methyl-4-{5-[(4-methyl-1-piperazinyl)methyl]-2-pyridinyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5293940.png)
![2-[2-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-2-oxoethyl]cyclopentanone](/img/structure/B5293944.png)
![2-(2-furyl)-N-(3-thienylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5293947.png)
![N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5293951.png)
![{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5293963.png)
![methyl 4-[(3-{4-[(5-methyl-3-isoxazolyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5293969.png)
![6-({(2S,5R)-5-[(4-acetylpiperazin-1-yl)methyl]tetrahydrofuran-2-yl}methyl)pyridine-2-carbonitrile](/img/structure/B5293981.png)
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-4-pyrimidinamine](/img/structure/B5293989.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5293995.png)